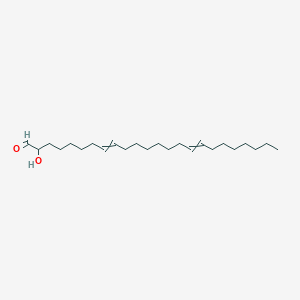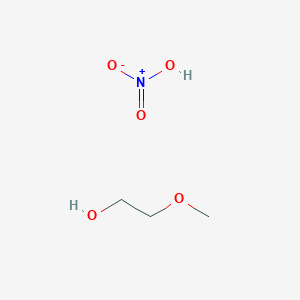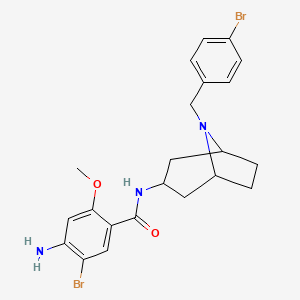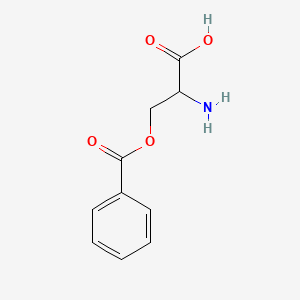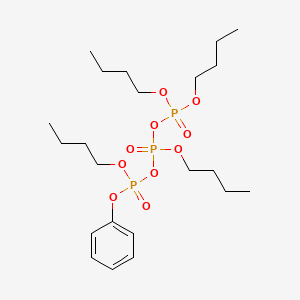
Triphosphoric acid, phenyl tetrabutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, phenyl tetrabutyl ester is a chemical compound that belongs to the class of phosphate esters. Phosphate esters are derivatives of phosphoric acid where the hydrogen atoms are replaced by organic groups. These compounds are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, phenyl tetrabutyl ester can be achieved through esterification reactions. One common method is the Steglich esterification, which involves the reaction of triphosphoric acid with phenol and tetrabutyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, phenyl tetrabutyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds.
Oxidation: Strong oxidizing agents may be used to oxidize the ester groups.
Substitution: Nucleophiles such as amines or alcohols can replace the ester groups under appropriate conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and phenol or tetrabutyl alcohol.
Oxidation: Oxidized derivatives of the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Triphosphoric acid, phenyl tetrabutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Plays a role in biochemical studies involving phosphate metabolism and energy transfer.
Industry: Used as a stabilizer in polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of triphosphoric acid, phenyl tetrabutyl ester involves its ability to form stable ester bonds with various substrates. In biochemical systems, it can participate in energy transfer processes by forming high-energy phosphate bonds similar to those found in adenosine triphosphate (ATP) . The compound’s reactivity is influenced by the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack and subsequent bond formation or cleavage .
Comparison with Similar Compounds
Similar Compounds
- Triphosphoric acid, phenyl ester
- Triphosphoric acid, tetrabutyl ester
- Pyrophosphoric acid esters
Uniqueness
Triphosphoric acid, phenyl tetrabutyl ester is unique due to the combination of phenyl and tetrabutyl groups, which impart distinct chemical properties. The phenyl group provides aromatic stability, while the tetrabutyl groups offer steric hindrance, making the compound less prone to hydrolysis compared to simpler esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in diverse areas.
Properties
CAS No. |
75348-29-7 |
|---|---|
Molecular Formula |
C22H41O10P3 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[butoxy-[butoxy(phenoxy)phosphoryl]oxyphosphoryl] dibutyl phosphate |
InChI |
InChI=1S/C22H41O10P3/c1-5-9-18-26-33(23,27-19-10-6-2)31-35(25,29-21-12-8-4)32-34(24,28-20-11-7-3)30-22-16-14-13-15-17-22/h13-17H,5-12,18-21H2,1-4H3 |
InChI Key |
VOBLFZSFDDXWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


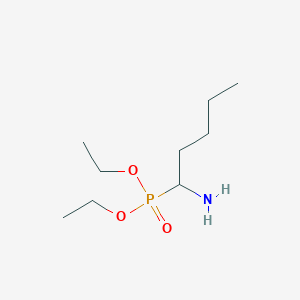

![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

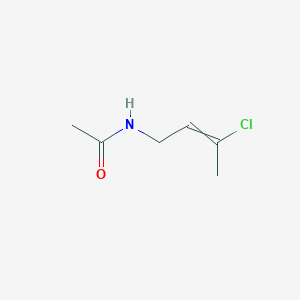
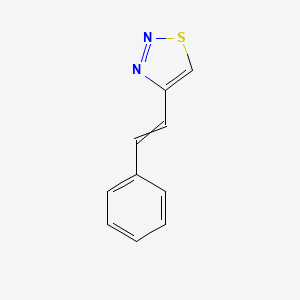
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

